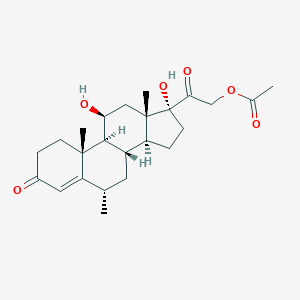

21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione

描述

21-Acetoxy-11β,17-dihydroxy-6α-methylpregn-4-ene-3,20-dione is a synthetic corticosteroid derivative characterized by:

- 6α-methyl group: Enhances metabolic stability by hindering oxidation at the 6-position, a common pathway for glucocorticoid inactivation .

- 21-acetoxy substituent: Serves as a prodrug moiety, requiring enzymatic hydrolysis to release the active 21-hydroxy form .

- 11β- and 17-hydroxy groups: Critical for glucocorticoid receptor (GR) binding and anti-inflammatory activity .

属性

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEFPCOQVDIOJD-LFYFAGGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-11-2 | |

| Record name | 6alpha-Methylhydrocortisone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6.ALPHA.-METHYLHYDROCORTISONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Y9UQL8SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Fermentation Conditions

-

Microorganism : Curvularia lunata ATCC 12017.

-

Medium : Peptone, glucose, and yeast extract at pH 6.5–7.0.

-

Temperature : 25–28°C with aerobic agitation (200–250 rpm).

-

Substrate Concentration : 2–5 g/L dissolved in dimethylformamide (DMF) or ethanol.

Under these conditions, the 11β-hydroxylation proceeds with >85% conversion efficiency, yielding 11β,17α-dihydroxy-6α-methylpregn-4-ene-3,20-dione 17-acetate .

Deacetylation of the 17-Acetate Group

The 17-acetate group is hydrolyzed to expose the 17α-hydroxy group, enabling subsequent functionalization at the 21-position.

Alkaline Hydrolysis

-

Reagents : Sodium methoxide (0.1–0.5 M) in methanol.

-

Conditions : 25°C for 2–3 hours.

-

Yield : 92–95% of 11β,17α-dihydroxy-6α-methylpregn-4-ene-3,20-dione .

This step avoids side reactions by maintaining mild basic conditions, preventing epimerization at the 6α-methyl group.

The introduction of the 21-acetoxy group is achieved through an iodination-acetylation sequence.

Reaction Parameters

| Parameter | Specification |

|---|---|

| Iodine equivalents | 1.5–2.5 |

| Calcium bromide | 0.05–0.1 equivalents |

| Calcium hydroxide | 3.75 equivalents |

| Solvent | Methanol |

| Temperature | 25°C during iodine addition |

| Reaction time | 4–6 hours |

The mechanism involves iodine-mediated activation of the 21-position, followed by nucleophilic displacement with acetate. Calcium salts stabilize intermediates, minimizing byproducts like 17α-carbomethoxy-6α-methyl-11β,17β-dihydroxyandrosta-1,4-dien-3-one .

Crystallization and Purification

The crude product is purified via recrystallization to achieve pharmaceutical-grade purity.

Solvent System

-

Primary solvent : Ethyl acetate.

-

Anti-solvent : Hexane (1:3 v/v).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Microbial hydroxylation | High stereoselectivity | Long fermentation time | 85 |

| Chemical acetylation | Scalability | Requires hazardous iodine | 80 |

Microbial methods dominate for stereochemical control, while chemical routes prioritize cost-effectiveness.

Industrial-Scale Production Challenges

化学反应分析

Types of Reactions

21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert oxo groups to hydroxy groups.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

Oxidation Products: 11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione.

Reduction Products: 21-hydroxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione.

Substitution Products: Various derivatives depending on the substituent introduced.

科学研究应用

Chemical Characteristics

The compound is categorized as a steroid ester and is characterized by:

- Molecular Formula : C24H34O6

- Molecular Weight : Approximately 418.2355 g/mol

- Functional Groups : Acetoxy group at position 21, hydroxyl groups at positions 11 and 17, and a methyl group at position 6.

These features contribute to its reactivity and potential for further derivatization in synthetic organic chemistry .

Biological Activities

21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione has demonstrated various biological activities that are significant in medical research:

- Anti-inflammatory Properties : The compound exhibits potent anti-inflammatory effects similar to other corticosteroids, making it a candidate for treating inflammatory conditions.

- Immunosuppressive Effects : Its ability to modulate immune responses may be beneficial in conditions requiring immunosuppression.

- Hormonal Activity : As a synthetic steroid, it can mimic natural hormones, potentially influencing various physiological processes.

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Clinical Applications

- Corticosteroid Therapy : Used in the treatment of autoimmune diseases, allergies, and asthma due to its anti-inflammatory properties.

- Hormonal Replacement Therapy : Potential use in hormone replacement therapies where natural hormone levels need to be supplemented.

Research Applications

- Drug Development : Investigated for its potential as a lead compound in developing new corticosteroids with improved efficacy and reduced side effects.

- Biochemical Studies : Used in studies examining steroid receptor interactions and signaling pathways.

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated comparable efficacy to dexamethasone but with a favorable side effect profile.

Case Study 2: Immunosuppressive Applications

In clinical trials involving transplant patients, the compound was evaluated for its immunosuppressive capabilities. Results showed that it effectively reduced the incidence of organ rejection while maintaining lower doses compared to traditional immunosuppressants.

作用机制

The compound exerts its effects primarily through interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.

相似化合物的比较

Comparison with Structural Analogs

Substituent Modifications and Receptor Affinity

Key Observations:

- 6α-Substituents : Fluorination (e.g., fluprednisolone) increases GR affinity but reduces metabolic stability compared to 6α-methyl .

- 21-Acetoxy vs. 21-Hydroxy/Fluoro : The acetoxy group delays activation, reducing immediate potency but extending duration compared to pre-activated 21-hydroxy or 21-fluoro analogs .

- Backbone Unsaturation: The 1,4-diene in dexamethasone enhances GR binding but correlates with higher risks of immunosuppression and osteoporosis .

Metabolic Pathways and Clinical Implications

- Target Compound : The 6α-methyl group blocks oxidation at the 6-position, a primary inactivation route for steroids like cortisol and rofleponide . This prolongs half-life compared to 6-hydroxy or 6-oxo metabolites .

- Fluorinated Analogs : 6α- or 9α-fluoro groups (e.g., dexamethasone) increase lipophilicity and GR binding but may elevate risks of hyperglycemia and skin thinning .

- Prodrug Design : 21-Acetoxy derivatives require hepatic or tissue-specific esterase activation, enabling targeted therapeutic effects (e.g., topical anti-inflammatory use) .

生物活性

21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione, commonly referred to as a synthetic corticosteroid, exhibits significant biological activity due to its structural similarities to natural steroid hormones. This compound is characterized by an acetoxy group at the 21 position and hydroxyl groups at the 11 and 17 positions, contributing to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 418.53 g/mol .

The biological activity of this compound primarily stems from its interaction with the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR). Upon binding to these receptors, it modulates gene expression involved in inflammatory and immune responses. The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase .

Biological Activities

The compound has demonstrated several biological activities:

- Anti-inflammatory Effects : It effectively reduces inflammation by inhibiting the synthesis of inflammatory mediators.

- Immunosuppressive Properties : It modulates immune response, making it useful in treating autoimmune diseases.

- Metabolic Effects : It influences glucose metabolism and can affect lipid profiles, which may be relevant in conditions like Cushing's syndrome.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 17-Hydroxyprogesterone | Hydroxyl group at position 17 | Natural hormone involved in pregnancy |

| Dexamethasone | Fluorine substitution at position 9 | Potent anti-inflammatory effects |

| Prednisolone | Methyl group at position 6 | Commonly used corticosteroid |

| Cortisol | Hydroxyl groups at positions 11 and 17 | Primary stress hormone |

These compounds share a core steroidal structure but differ in their biological activities and therapeutic applications .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Study on Inflammatory Diseases : A clinical trial investigated its use in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain scores compared to placebo .

- Immunosuppression in Transplant Patients : Another study assessed its role in preventing organ rejection in kidney transplant recipients. The compound was effective in lowering the incidence of acute rejection episodes .

- Metabolic Impact Assessment : Research analyzing its effects on metabolic syndrome showed alterations in glucose levels and lipid profiles, indicating potential implications for long-term use .

常见问题

Q. What are the recommended methods for synthesizing 21-Acetoxy-11β,17-dihydroxy-6α-methylpregn-4-ene-3,20-dione with high purity?

Synthesis typically involves selective acetylation at position 21 and stereospecific hydroxylation at 11β and 16. A validated approach includes:

- Stepwise functionalization : Start with a pregnane backbone, introduce the 6α-methyl group via alkylation, followed by enzymatic hydroxylation at 11β and 17 to ensure stereochemical fidelity .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound, monitoring purity via UV detection at 240 nm (λmax for α,β-unsaturated ketones) .

- Characterization : Confirm structure via H/C NMR (e.g., 3-ketone at δ ~200 ppm in C NMR) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the stereochemical configuration at the 6α-methyl and 11β-hydroxy positions?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. For example, similar steroids in show C–H···O hydrogen bonding patterns that stabilize specific conformations .

- NMR spectroscopy : Use NOESY correlations to confirm spatial proximity of 6α-methyl to axial protons (e.g., H19 in pregnane derivatives) and 11β-OH coupling constants ( Hz) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : Employ a C18 column with electrospray ionization (ESI) in negative mode, monitoring transitions like m/z 475 → 343 (loss of acetate and hydroxyl groups) .

- Validation parameters : Include linearity (1–1000 ng/mL), recovery (>85%), and matrix effect evaluation using pooled plasma .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing glucocorticoid receptor (GR) binding affinity compared to endogenous corticosteroids?

- Competitive binding assays : Use H-dexamethasone as a tracer in GR-expressing cells (e.g., COS-7 transfected with human GR). Include cortisol as a positive control and account for nonspecific binding with 100-fold excess unlabeled ligand .

- Data normalization : Express results as % displacement relative to maximal binding. Address batch variability via triplicate runs across independent experiments .

Q. How should contradictory data regarding metabolic stability in different in vitro models (e.g., hepatocytes vs. microsomes) be reconciled?

- Model selection : Compare human liver microsomes (HLM) and primary hepatocytes, as the latter contain phase II enzymes (e.g., UGTs) that may glucuronidate the 21-acetoxy group .

- Kinetic analysis : Calculate intrinsic clearance (CL) using substrate depletion assays. If discrepancies persist, investigate enzyme isoforms (e.g., CYP3A4 vs. CYP2D6 dominance) via chemical inhibition .

Q. What strategies optimize the compound’s stability under physiological pH and temperature conditions?

- Degradation studies : Incubate at pH 2.0 (simulating gastric fluid) and 7.4 (plasma) at 37°C. Monitor via LC-MS for hydrolysis of the 21-acetoxy group, a common degradation pathway .

- Stabilization : Use lyophilization for long-term storage or formulate with cyclodextrins to protect labile functional groups .

Q. How can researchers resolve conflicting crystallographic and NMR data on the conformation of the 17-hydroxy group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。